N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide
Description
N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide-derived compound featuring a 2,3-dihydroindole core substituted with a cyclopentyl group at the sulfonamide nitrogen and a 4-(propan-2-yloxy)benzoyl moiety at the 1-position. The cyclopentyl substituent on the sulfonamide may modulate steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-cyclopentyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-16(2)29-20-9-7-17(8-10-20)23(26)25-14-13-18-15-21(11-12-22(18)25)30(27,28)24-19-5-3-4-6-19/h7-12,15-16,19,24H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJKQMNJBQEGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole core, sulfonamide group introduction, and the attachment of the cyclopentyl and propan-2-yloxybenzoyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives have shown potential in antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonamide group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The 2,3-dihydroindole core distinguishes this compound from naphthalene-based analogs (e.g., 2,7-dimethoxy-8-(4-propan-2-yloxybenzoyl)naphthalen-1-ylmethanone). Naphthalene derivatives exhibit planar geometries, whereas the dihydroindole’s fused bicyclic system introduces partial saturation, reducing aromaticity and altering torsional flexibility. This structural difference could impact binding to hydrophobic pockets in enzymes or receptors .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Features |
|---|---|---|
| Target Compound | 2,3-Dihydroindole | Rigid, partially saturated bicyclic |
| Naphthalene-based analog | Naphthalene | Planar, fully aromatic |
Sulfonamide Substituent Variations
The cyclopentyl group on the sulfonamide nitrogen contrasts with cyclohexyl or cycloheptyl groups in analogs (e.g., N-cyclohexyl-1-[4-(azepan-1-yl)butanoyl]-2,3-dihydro-1H-indole-5-sulfonamide). Cyclopentyl’s smaller size and distinct ring puckering may enhance metabolic stability compared to larger cycloalkyl groups, which could increase steric hindrance.
Table 2: Sulfonamide Substituent Comparison
*Estimated based on structural complexity.
Benzoyl Substituent Variations
The 4-propan-2-yloxybenzoyl group in the target compound differs from halogenated (e.g., 4-fluorobenzoyl in naphthalene derivatives ) or methoxy-substituted (e.g., cyprosulfamide ) analogs. The isopropoxy group’s electron-donating nature may improve stability against oxidative metabolism compared to electron-withdrawing halogens. Cyprosulfamide, an agrochemical safener, uses a methoxy group, which is less lipophilic than isopropoxy, highlighting how substituent choice tailors compounds for specific applications .
Biological Activity
N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.
The compound can be characterized by its IUPAC name and chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | N-cyclopentyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
| Molecular Formula | C23H28N2O4S |
| CAS Number | 898657-94-8 |
| Chemical Structure | Chemical Structure (not actual structure but indicative) |
The biological activity of this compound is largely attributed to its structural components:
- Indole Ring : This moiety is known to interact with various receptors and enzymes, modulating multiple biological pathways.
- Sulfonamide Group : Enhances binding affinity to target proteins, potentially increasing the therapeutic efficacy of the compound.
Anticancer Activity
Research indicates that indole derivatives possess significant anticancer properties. For instance:
- A study demonstrated that similar indole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation:
- In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Antiviral Properties
Indole derivatives have also been explored for their antiviral activities:
- Research indicates that certain indoles can inhibit viral replication by targeting specific enzymes involved in viral life cycles. This suggests that this compound may have similar effects.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Cancer Cells : A recent study assessed the cytotoxicity of various indole derivatives, including N-cyclopentyl derivatives, against A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at micromolar concentrations.
- Inflammation Model : In a mouse model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound | Activity | Notes |
|---|---|---|
| 4-(Trifluoromethyl)indole | Anticancer | Exhibits selective cytotoxicity against specific cancer types. |
| Indole-3-carbinol | Antiviral | Known for its ability to inhibit viral enzyme activity. |
| 5-Methoxyindole | Anti-inflammatory | Reduces cytokine production in inflammatory models. |
Q & A
Basic: What are the optimal synthetic routes for preparing N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the indole-sulfonamide core. Key steps include:
- Sulfonylation : Reacting the indole precursor with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonamide group .
- Benzoylation : Coupling the cyclopentylamine moiety to the 4-(propan-2-yloxy)benzoyl group using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF at 25–40°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) ensures high purity (>95%) .
Critical Parameters : Control reaction pH (<7 for sulfonylation) and use inert atmospheres to prevent oxidation of the indole ring .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Use a multi-spectroscopic approach:
- NMR : H and C NMR to confirm the indole backbone (δ 7.2–7.8 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for N–CH) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify the molecular ion peak (e.g., [M+H] at m/z 485.1892) .
- X-ray Crystallography : If crystals are obtainable, analyze bond angles and dihedral angles to confirm stereochemistry .
Common Pitfalls : Impurities from incomplete benzoylation may require iterative recrystallization (e.g., ethanol/water) .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 ≤ P15) and control for solvent effects (e.g., DMSO ≤ 0.1% v/v) .
- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) with statistical validation (e.g., IC ± SEM) .
Case Study : Inconsistent antiproliferative activity in MCF-7 cells was traced to variable ROS levels in culture media; normalization using N-acetylcysteine resolved discrepancies .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Answer:
Prioritize target deconvolution and pathway analysis:
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to identify protein targets (e.g., kinases, GPCRs) .
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., 24-h exposure) to map dysregulated pathways (e.g., p53, MAPK) .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., docking to cyclooxygenase-2) using Schrödinger Suite or AutoDock .
Key Finding : Analogous sulfonamides showed selective inhibition of carbonic anhydrase IX, suggesting a hypoxia-linked mechanism .
Advanced: How to optimize reaction yields for scaled synthesis?
Answer:
Yield optimization requires balancing kinetics and thermodynamics:
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig amination (improves cyclopentyl coupling efficiency) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h reflux) while maintaining >80% yield .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) .
Data : Pilot-scale reactions (10 g) achieved 68% yield with toluene/water biphasic conditions, reducing byproduct formation .
Advanced: What analytical methods detect degradation products under storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days .
- Stability-Indicating HPLC : Use a C8 column (5 µm, 150 mm) with 0.1% TFA in mobile phase; monitor peaks at 220 nm and 254 nm .
- Mass Balance : Ensure total impurities ≤2.0% per ICH Q3A guidelines .
Critical Finding : Hydrolysis of the propan-2-yloxy group generates 4-hydroxybenzoyl derivatives, requiring desiccant-stabilized storage .
Advanced: How to validate computational models predicting its pharmacokinetics?
Answer:
Cross-validate in silico predictions with in vitro/in vivo
- ADME Assays : Measure hepatic microsomal stability (e.g., rat CYP450 isoforms) and Caco-2 permeability .
- PBPK Modeling : Input logP (predicted 3.2), plasma protein binding (≥90%), and clearance rates into GastroPlus® .
- Rodent PK : Administer 10 mg/kg IV/PO; calculate AUC and t via non-compartmental analysis .
Outcome : Models underestimated renal clearance; iterative refinement improved correlation (R >0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
